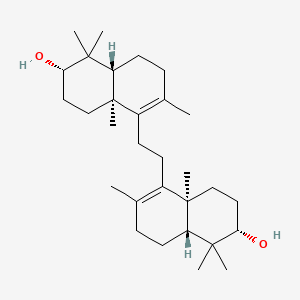

beta-Onocerin

Description

Historical Context and Evolution of Beta-Onocerin Studies

This compound, a tetracyclic triterpenoid (B12794562), was first isolated in 1855 from the plant Ononis spinosa. nih.gov However, its complex symmetrical structure was not fully elucidated until a century later in 1955 by Barton and Overton. nih.gov Over a decade after this structural clarification, the compound was also identified in the club moss Lycopodium clavatum. nih.gov The unusual symmetrical nature of this compound, which is biosynthesized from the cyclization of both ends of squalene-2,3;22,23-dioxide (SDO), has made it a subject of interest for decades. researchgate.netnih.gov Early research focused on its isolation and structural determination. nih.gov Later studies delved into its biosynthetic pathway, which was found to be distinct from that of most other triterpenoids that are typically derived from 2,3-oxidosqualene (B107256). nih.govnottingham.ac.uk The ecological function of this compound in plants like Ononis species remains largely unknown, though it is speculated to play a role in waterproofing or preventing desiccation. nottingham.ac.uk The convergent evolution of its biosynthetic pathway in distantly related plant species, such as club mosses and angiosperms, suggests a relatively simple mutational origin. nottingham.ac.uk

Significance of this compound within the Triterpenoid Class

This compound holds a unique position within the vast and structurally diverse class of triterpenoids. Triterpenoids are a large group of natural products derived from a C30 precursor, squalene (B77637). oup.com While most triterpenoids are synthesized via the cyclization of 2,3-oxidosqualene, this compound is a notable exception. researchgate.netnih.gov It is a seco-triterpenoid, characterized by an open C-ring, a feature that distinguishes it structurally. oup.comfrontiersin.org

Its biosynthesis from squalene-2,3;22,23-dioxide (SDO) is a key distinguishing feature. nih.gov This unusual biosynthetic origin, involving cyclization from both ends of the precursor molecule, results in its characteristic symmetrical structure. researchgate.netnih.gov The enzymes responsible for this unique cyclization, particularly the oxidosqualene cyclases (OSCs), have been a subject of significant research. researchgate.netnih.gov The discovery that this compound biosynthesis has evolved independently in phylogenetically distant plant lineages—lycopods and the Ononis genus in the Fabaceae family—highlights its evolutionary significance and provides a compelling case of convergent evolution in plant specialized metabolism. nih.govfrontiersin.org

Current Academic Research Landscape of this compound

The current academic research landscape for this compound is multifaceted, focusing on its unique biosynthesis, potential biological activities, and the synthesis of its derivatives. Researchers are actively investigating the intricate enzymatic machinery responsible for its formation. For instance, studies have identified that in the fern Lycopodium clavatum, two dedicated triterpene cyclases, LCC and LCD, are required to produce α-onocerin (an isomer of this compound). researchgate.netnih.gov In contrast, in Ononis spinosa, a single oxidosqualene cyclase, OsONS1, is capable of producing α-onocerin. researchgate.netfrontiersin.org

Furthermore, recent research has explored the synthesis of various derivatives of onocerin to evaluate their therapeutic potential. researchgate.netresearchgate.net These studies involve chemical modifications of the onocerin backbone to create novel compounds with enhanced or different biological activities. For example, the introduction of a hydroxyl group at certain positions on the α-onocerin structure has been shown to enhance its cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net The investigation into the biological activities of onocerin and its derivatives is an expanding field, with studies exploring its potential as an acetylcholinesterase inhibitor and its cytotoxicity against various cancer cell lines. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

6049-24-7 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(2S,4aS,8aR)-5-[2-[(4aR,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h23-26,31-32H,9-18H2,1-8H3/t23-,24-,25-,26-,29+,30+/m0/s1 |

InChI Key |

CNHOGQMRRDHYGI-NJCGARBWSA-N |

SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C |

Isomeric SMILES |

CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O)C)CCC3=C(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Beta Onocerin

Precursor Substrate Utilization in Beta-Onocerin Biosynthesis

The initial steps in the synthesis of onocerin diverge significantly from those of most other triterpenoids, beginning with the nature of the acyclic precursor that undergoes cyclization.

Triterpenoids, a vast class of natural products, are typically derived from the C30 precursor squalene (B77637). nih.govpsu.edu In the vast majority of biosynthetic pathways, squalene is first epoxidized at one terminus to form (3S)-2,3-oxidosqualene (SQO). nih.govresearchgate.net This monoepoxide then undergoes a complex series of cyclizations and rearrangements, catalyzed by enzymes known as oxidosqualene cyclases (OSCs), to generate the diverse array of cyclic triterpenoid (B12794562) skeletons. nih.gov

The biosynthesis of α-onocerin, however, follows a distinct and less common route. Instead of starting from the mono-epoxidized SQO, its synthesis utilizes squalene-2,3;22,23-dioxide (SDO), also referred to as dioxidosqualene or bis-oxidosqualene. nih.govnottingham.ac.ukfrontiersin.org This symmetrical molecule is formed by the epoxidation of squalene at both of its terminal double bonds. ebi.ac.ukrsc.org The use of SDO as a substrate allows for cyclization to be initiated from both ends of the polyene chain, a key feature of onocerin's unique, symmetrical structure. researchgate.netnih.govebi.ac.uk Research has confirmed that enzyme extracts from Ononis spinosa cyclize α-onocerin exclusively from SDO, not from the common triterpenoid precursor SQO. nih.gov

The critical step of epoxidation is catalyzed by squalene epoxidase (SQE), a flavoprotein enzyme that utilizes NADPH and O2. nih.govenzyme-database.org In typical sterol and triterpenoid biosynthesis, SQE's primary role is to produce 2,3-oxidosqualene (B107256) (SQO). nih.govenzyme-database.org However, for α-onocerin synthesis, the SQE enzymes must efficiently produce squalene-2,3;22,23-dioxide (SDO) under normal physiological conditions. nih.gov

In the legume Ononis spinosa, two distinct squalene epoxidase genes, OsSQE1 and OsSQE2, have been identified and characterized. nih.gov Research involving the co-expression of these enzymes with the downstream cyclase in Nicotiana benthamiana demonstrated a significant boost in α-onocerin production. nih.govresearchgate.net This finding strongly suggests that OsSQE1 and OsSQE2 are responsible for supplying the SDO precursor required for the cyclase. nih.gov Furthermore, fluorescence lifetime imaging microscopy (FLIM) has revealed specific protein-protein interactions between the α-onocerin synthase (OsONS1) and both squalene epoxidases. nih.govresearchgate.netresearchgate.net This interaction, which appears to be preferential for OsSQE2, suggests the formation of a metabolic complex, or metabolon, to facilitate the efficient channeling of the SDO substrate from the epoxidase to the cyclase. nih.gov

Oxidosqualene Cyclase-Mediated Cyclization Mechanisms

The cyclization of the diepoxide precursor into the final onocerin structure is accomplished by oxidosqualene cyclases. Remarkably, the enzymatic strategies to achieve this transformation differ profoundly across unrelated plant species, providing a classic example of convergent evolution.

The 8,14-seco-triterpenoid α-onocerin has a rare and scattered distribution in the plant kingdom, being prominently found in only two evolutionarily distant groups: the clubmoss genus Lycopodium and the leguminous genus Ononis. nih.govfrontiersin.orgoup.com Lycopods and the Fabaceae family, to which Ononis belongs, originated at very different evolutionary times, implying that the genetic trait for α-onocerin synthesis arose independently in these lineages. frontiersin.orgnih.gov

This hypothesis of convergent evolution is strongly supported by biochemical and phylogenetic evidence. nih.gov The biosynthetic pathways in Lycopodium and Ononis employ fundamentally different enzymatic systems: Lycopodium clavatum uses two distinct, sequential enzymes, whereas Ononis spinosa accomplishes the synthesis with a single, multifunctional enzyme. nih.govresearchgate.netfrontiersin.org Phylogenetic analysis shows that the Ononis α-onocerin synthase, OsONS1, is phylogenetically distant from the Lycopodium enzymes (LcLCC and LcLCD). nih.govresearchgate.netnih.gov Instead, OsONS1 branches off from a group of lupeol (B1675499) synthases, indicating it evolved from a different ancestral gene than the cyclases found in clubmoss. nih.govnih.govnih.gov

In Ononis spinosa, a single oxidosqualene cyclase, designated OsONS1, is responsible for the entire cyclization cascade that produces α-onocerin from SDO. nih.govnih.gov The function of this enzyme was elucidated through several key experiments. When the gene for OsONS1 was transiently expressed in Nicotiana benthamiana, the plant was able to produce α-onocerin from SDO. nih.govoup.com Its function was further verified by expressing OsONS1 in the lanosterol (B1674476) synthase knockout yeast strain GIL77, which naturally accumulates the SDO precursor, resulting in the successful production of α-onocerin. nih.govnih.gov

OsONS1 is therefore a unifunctional enzyme in the sense that a single polypeptide chain catalyzes the complete conversion of the diepoxide substrate to the final tetracyclic product. researchgate.net As mentioned previously, FLIM analysis demonstrated that OsONS1 physically interacts with the epoxidases OsSQE1 and OsSQE2, suggesting a coordinated biosynthetic process. nih.govresearchgate.net

In stark contrast to the single-enzyme system in Ononis, the biosynthesis of α-onocerin in the clubmoss Lycopodium clavatum is a two-step process requiring two highly specialized and sequential oxidosqualene cyclases. nih.govfrontiersin.orgoup.com These enzymes, named LcLCC and LcLCD, were identified through gene cloning and functional expression in yeast. researchgate.netnih.gov

The process is initiated by LcLCC, which acts as the first dedicated dioxidosqualene cyclase in the pathway. researchgate.netebi.ac.uknih.gov LcLCC recognizes and binds SDO, catalyzing the cyclization of one half of the molecule to form a novel bicyclic intermediate known as pre-α-onocerin. frontiersin.orgresearchgate.netnih.gov This enzyme exhibits unprecedented substrate specificity, acting only on SDO. ebi.ac.ukresearchgate.net

The second half of the reaction is catalyzed by LcLCD. frontiersin.orgresearchgate.net This enzyme specifically utilizes the pre-α-onocerin intermediate produced by LcLCC as its substrate. researchgate.netebi.ac.uknih.gov LcLCD then catalyzes the cyclization of the remaining epoxide ring to complete the tetracyclic α-onocerin structure. frontiersin.orgresearchgate.net The absolute requirement for both enzymes was demonstrated by the fact that α-onocerin is only produced when LcLCC and LcLCD are co-expressed; expression of either enzyme alone does not yield the final product. researchgate.netoup.comnih.gov

Data Tables

Table 1: Comparison of α-Onocerin Biosynthesis in Ononis spinosa and Lycopodium clavatum

| Feature | Ononis spinosa (Legume) | Lycopodium clavatum (Clubmoss) |

| Enzymatic Strategy | Single multifunctional enzyme (OsONS1) nih.govnih.gov | Two sequential enzymes (LcLCC and LcLCD) frontiersin.orgresearchgate.net |

| Cyclase(s) | OsONS1 | LcLCC (Step 1), LcLCD (Step 2) |

| Intermediate | Not released from the enzyme | Pre-α-onocerin frontiersin.orgresearchgate.net |

| Evolutionary Origin | Convergent; evolved from lupeol synthases nih.govnih.gov | Convergent; distinct phylogenetic branch nih.govnih.gov |

Table 2: Key Enzymes in α-Onocerin Biosynthesis

| Enzyme Name | Organism | Substrate(s) | Product(s) | Function |

| OsSQE1 / OsSQE2 | Ononis spinosa | Squalene | Squalene-2,3;22,23-dioxide (SDO) nih.gov | Squalene epoxidation to produce the diepoxide precursor |

| OsONS1 | Ononis spinosa | Squalene-2,3;22,23-dioxide (SDO) nih.gov | α-Onocerin nih.gov | Single-enzyme cyclization of SDO to α-onocerin |

| LcLCC | Lycopodium clavatum | Squalene-2,3;22,23-dioxide (SDO) researchgate.netnih.gov | Pre-α-onocerin researchgate.netnih.gov | First cyclization step |

| LcLCD | Lycopodium clavatum | Pre-α-onocerin researchgate.netnih.gov | α-Onocerin researchgate.netnih.gov | Second cyclization step |

Genetic and Molecular Basis of this compound Biosynthetic Enzymes

The biosynthesis of onocerin, a unique symmetrical triterpenoid, has been a subject of significant scientific inquiry. Its production is not widespread in nature, having been identified in evolutionarily distant plant species like the clubmoss genus Lycopodium and the leguminous genus Ononis. researchgate.net This scattered distribution points to a compelling case of convergent evolution for its biosynthetic pathway. researchgate.netnih.gov

Identification and Cloning of Biosynthetic Genes

The journey to uncover the genetic basis of onocerin biosynthesis has led to the identification and cloning of several key oxidosqualene cyclases (OSCs) and associated enzymes. researchgate.netresearchgate.net

In the fern Lycopodium clavatum, the biosynthesis of α-onocerin is a two-step process requiring two distinct and highly specific OSCs. researchgate.netresearchgate.netoup.com These genes, designated LcLCC and LcLCD, act sequentially. researchgate.netoup.com LcLCC first cyclizes squalene-2,3;22,23-dioxide (SDO) into the bicyclic intermediate, pre-α-onocerin. oup.com Subsequently, LcLCD catalyzes the cyclization of the remaining epoxide ring in pre-α-onocerin to form the final α-onocerin structure. oup.com The cloning of these genes was a significant breakthrough, as the nature of enzymes capable of such unusual cyclizations from both ends of a precursor had long been elusive. researchgate.net

Conversely, research on Ononis spinosa (spiny restharrow) revealed a different, more streamlined mechanism. researchgate.netnih.gov Through transcriptome analysis of the plant's roots, where α-onocerin accumulates, a single OSC, named OsONS1, was identified. researchgate.netnih.govoup.com This single enzyme is capable of producing α-onocerin directly from SDO. researchgate.netnih.gov A second related gene, OsONS2, was also identified. researchgate.net Phylogenetic analysis indicates that OsONS1 is evolutionarily distant from the Lycopodium cyclases and instead branches off from lupeol synthases, providing strong evidence for the convergent evolution of this metabolic pathway. researchgate.netresearchgate.net

In addition to the cyclases, squalene epoxidases (SQEs), which are responsible for producing the SDO precursor, have also been cloned and characterized from O. spinosa (OsSQE1 and OsSQE2). researchgate.netresearchgate.net These enzymes play a crucial role in providing the necessary substrate for the onocerin synthase. researchgate.net

Table 1: Genes Involved in Onocerin Biosynthesis

| Gene | Organism | Function | Product |

|---|---|---|---|

| LcLCC | Lycopodium clavatum | Cyclizes SDO to pre-α-onocerin | pre-α-onocerin |

| LcLCD | Lycopodium clavatum | Cyclizes pre-α-onocerin to α-onocerin | α-Onocerin |

| OsONS1 | Ononis spinosa | Cyclizes SDO to α-onocerin | α-Onocerin |

| OsONS2 | Ononis spinosa | Putative α-onocerin synthase | α-Onocerin (trace amounts) |

| OsSQE1 | Ononis spinosa | Squalene epoxidase (produces SDO) | Squalene-2,3;22,23-dioxide (SDO) |

| OsSQE2 | Ononis spinosa | Squalene epoxidase (produces SDO) | Squalene-2,3;22,23-dioxide (SDO) |

Expression Studies in Heterologous Systems (e.g., Nicotiana benthamiana, Saccharomyces cerevisiae)

To validate the function of these cloned genes, they were expressed in heterologous (non-native) host organisms. researchgate.netnih.gov Nicotiana benthamiana, a relative of tobacco, and Saccharomyces cerevisiae, or baker's yeast, are two of the most common platforms for such studies due to their well-understood genetics and rapid growth. frontiersin.orgnih.govmdpi.com

When OsONS1 from O. spinosa was transiently expressed in N. benthamiana leaves, the production of α-onocerin was confirmed. researchgate.netnih.gov Similarly, co-expressing the two-enzyme system from L. clavatum (LcLCC and LcLCD) in N. benthamiana also resulted in α-onocerin synthesis. researchgate.net However, expressing OsONS1 or OsONS2 individually yielded only trace amounts of the compound, suggesting that the endogenous supply of the precursor SDO in N. benthamiana is a limiting factor. researchgate.net

Expression in S. cerevisiae provided further verification. The OsONS1 gene was introduced into the yeast strain GIL77, which is a lanosterol synthase knockout mutant. researchgate.netnih.gov This specific strain is unable to process SDO further down its native sterol pathway, causing it to accumulate the precursor. researchgate.net The expression of OsONS1 in GIL77 led to the successful production of α-onocerin, confirming that the enzyme acts on SDO to produce the triterpenoid. researchgate.netresearchgate.net

Table 2: Heterologous Expression of Onocerin Biosynthesis Genes

| Host Organism | Expressed Gene(s) | Result | Key Finding |

|---|---|---|---|

| Nicotiana benthamiana | OsONS1 | α-Onocerin production | Confirms OsONS1 function. researchgate.netnih.gov |

| Nicotiana benthamiana | LcLCC + LcLCD | α-Onocerin production | Confirms the two-step pathway in L. clavatum. researchgate.net |

| Nicotiana benthamiana | OsONS1 + OsSQE1 or OsSQE2 | Boosted α-onocerin production | Demonstrates precursor supply is a limiting factor. researchgate.netnih.gov |

| Saccharomyces cerevisiae (GIL77) | OsONS1 | α-Onocerin production | Verifies SDO as the substrate for OsONS1. researchgate.netresearchgate.net |

Investigations of Protein-Protein Interactions in the Biosynthetic Pathway

Efficient metabolic pathways often rely on the physical interaction between enzymes, forming multi-enzyme complexes or metabolons that channel substrates and enhance catalytic efficiency. nih.govrsc.org In the case of onocerin biosynthesis in O. spinosa, studies have demonstrated specific protein-protein interactions. nih.govresearchgate.net

Using Fluorescence Lifetime Imaging Microscopy (FLIM), researchers showed that the α-onocerin synthase OsONS1 directly interacts with both of the squalene epoxidases, OsSQE1 and OsSQE2. researchgate.netnih.gov These interactions are significant because they suggest the formation of a complex at the endoplasmic reticulum, where these enzymes are localized. nih.gov This co-localization and interaction likely facilitate the direct channeling of the SDO product from the OsSQEs to the OsONS1 enzyme, preventing its diffusion and diversion into other metabolic pathways. nih.govresearchgate.net Further co-expression experiments suggested that OsSQE2 is the preferred interaction partner for OsONS1 in planta. researchgate.net

Metabolic Engineering Strategies for this compound Production

The successful identification of biosynthetic genes opens the door for metabolic engineering—the targeted modification of an organism's metabolic pathways to overproduce a desired compound. nih.govebsco.com This approach is a promising alternative to chemical synthesis or extraction from natural sources. mdpi.comsemanticscholar.org

Optimization of Precursor Flux

A common bottleneck in producing complex molecules like onocerin in heterologous hosts is the limited availability of precursor molecules. rsc.orgresearchgate.net The biosynthesis of onocerin begins with squalene, which is epoxidized to SDO. oup.com Therefore, a key metabolic engineering strategy is to increase the metabolic flux towards SDO.

As demonstrated in N. benthamiana, the co-expression of the onocerin synthase OsONS1 with either of the O. spinosa squalene epoxidases (OsSQE1 or OsSQE2) significantly boosted the production of α-onocerin compared to expressing OsONS1 alone. researchgate.netnih.gov This result directly shows that increasing the expression of the enzyme responsible for precursor synthesis is an effective strategy to enhance final product yield. researchgate.net This approach alleviates the rate-limiting step of precursor supply, a critical principle in metabolic engineering for producing various triterpenoids and other natural products. nih.govresearchgate.net

Heterologous Production Systems in Microbial Hosts

Microbial hosts like S. cerevisiae and E. coli are highly desirable for industrial-scale production of valuable chemicals due to their rapid growth, scalability, and amenability to genetic engineering. nih.govfrontiersin.org The successful production of α-onocerin in the engineered S. cerevisiae strain GIL77 serves as a proof-of-concept for using a microbial host as a cell factory. researchgate.netresearchgate.net

Developing a robust microbial production system for this compound would involve several key metabolic engineering steps:

Pathway Introduction : Cloning and expressing the necessary biosynthetic genes (e.g., OsONS1 or the LcLCC/LcLCD pair) in the microbial host. semanticscholar.org

Precursor Enhancement : Upregulating the native mevalonate (B85504) (MVA) pathway in yeast to increase the pool of squalene, the initial precursor. nih.govresearchgate.net This often involves overexpressing key enzymes like HMG-CoA reductase.

Squalene Epoxidation : Introducing and optimizing the expression of a squalene epoxidase (like OsSQE2) to efficiently convert squalene to SDO. researchgate.net

Host Strain Optimization : Disrupting competing pathways, such as the pathways for ergosterol (B1671047) synthesis in yeast, to channel metabolic flux entirely towards onocerin production. researchgate.net The use of the erg7 knockout strain GIL77 is an example of this strategy. researchgate.net

By combining these strategies, it is feasible to develop microbial systems capable of producing high titers of this compound in a sustainable and controlled fermentation process. mdpi.com

Chemical Synthesis and Structural Modification of Beta Onocerin

Total Synthesis Approaches to Beta-Onocerin

The total synthesis of onocerin isomers, particularly α-onocerin, has served as a benchmark for validating new synthetic methodologies. These efforts range from early, lengthy sequences to modern, highly efficient, and stereocontrolled routes.

Early Methodologies and Key Intermediates

The first total synthesis of α-onocerin was a landmark achievement reported by Stork and colleagues. umich.edu This lengthy and complex route established the feasibility of constructing the onoceran skeleton in the laboratory. A critical step in this synthesis was the coupling of two identical C15 fragments.

A key intermediate in this seminal work was a specific hydroxyketo acid. umich.edu An alternative, independent synthesis of this crucial intermediate was later developed by Church, Ireland, and Marshall, providing a different pathway to the same core structure. umich.edu The general approach relied on classic reactions, including the Robinson annulation, Birch reduction, and, most notably, the Kolbe electrolysis for the final C-C bond formation to couple the two halves of the molecule. organicchemistrydata.org

Table 1: Key Reactions in Early Onocerin Synthesis

| Reaction Type | Purpose | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Robinson Annulation | Construction of the bicyclic ring system | Methyl vinyl ketone | organicchemistrydata.org |

| Birch Reduction | Reduction of an aromatic ring to a diene | Li°, NH₃ | organicchemistrydata.org |

| Kolbe Electrolysis | Dimerization of carboxylate intermediates to form the central C-C bond | Electrolysis | organicchemistrydata.org |

Stereoselective and Asymmetric Synthetic Strategies

More recent synthetic efforts have focused on brevity and the control of stereochemistry. A notable example is the remarkably efficient, four-step enantioselective total synthesis of (+)-α-onocerin. nih.gov This strategy showcases the power of modern synthetic methods to assemble complex molecules with high precision.

The key features of this synthesis include:

Four-Component Coupling: The assembly of four fragments (two molecules of a chiral epoxy ketone and two of vinyllithium) in a single step to create a chiral bis-epoxide intermediate. nih.gov

Cation-Olefin Tetracyclization: An efficient cascade reaction that forms all four carbocyclic rings of the onocerin core in one step. nih.gov

Semisynthetic Derivatization of this compound

Beyond total synthesis, the modification of the natural this compound scaffold provides access to a wide range of analogs with potentially new properties. These semisynthetic approaches leverage the readily available natural product as a starting material for chemical and enzymatic transformations.

Functional Group Modifications (e.g., Acylation, Reduction, Oxidation)

The two secondary hydroxyl groups at positions C-3 and C-21 are primary targets for functional group modification. These transformations allow for the exploration of structure-activity relationships.

Acylation: The hydroxyl groups can be readily converted to esters through reaction with acyl chlorides or anhydrides. nih.gov This modification can alter the lipophilicity and other physicochemical properties of the molecule.

Oxidation: The secondary alcohols of this compound can be oxidized to the corresponding ketones using a variety of reagents, such as chromium-based oxidants (e.g., PCC) or milder, more selective methods. chemrxiv.orgvanderbilt.edu This introduces carbonyl functionality, which can serve as a handle for further modifications.

Reduction: The diketone resulting from oxidation can be reduced back to diols. youtube.comorganic-chemistry.org The use of stereoselective reducing agents can potentially lead to the formation of diastereomers of the original this compound, providing access to alternative stereochemical arrangements. rsc.org

Table 2: Plausible Functional Group Modifications of this compound

| Modification | Reagent Class | Product Functional Group |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Ester |

| Oxidation | Chromium Reagents (e.g., PCC, PDC), Swern, Dess-Martin | Ketone |

Creation of Novel Onoceroid Skeletons and Analogs

Researchers have explored both chemical and biological methods to alter the fundamental carbon skeleton of onoceranoids, leading to novel structures. The biosynthesis of onoceranoids can be altered through various enzymatic reactions, including 1,3-hydride shifts, oxygenation, and dehydrogenation, to yield diverse derivatives.

A powerful approach involves the use of enzymes, such as oxidosqualene cyclases (OSCs), to generate unnatural onoceroids. For instance, variants of the onoceroid synthase BmeTC from Bacillus megaterium have been used to synthesize a library of unnatural onoceroids from various precursors. nih.gov This bio-inspired approach has also led to the first chemical synthesis of pentacyclic onocerane triterpenoids, expanding the structural diversity of this class of compounds. rsc.orgresearchgate.net The discovery of novel onoceroid synthase genes in organisms like the fern Lycopodium clavatum and various fungi further opens the door to producing new onoceranoid skeletons, including serratanes, through biological and chemoenzymatic methods. researchgate.netacs.orgresearchgate.net

Molecular and Cellular Activities Associated with Beta Onocerin

Exploration of Molecular Targets and Pathways

Extensive searches of scientific literature did not yield specific information detailing the direct molecular targets or the modulation of cellular signaling cascades, such as NF-κB or pERK 1/2, by beta-onocerin. This suggests that the interaction of this particular triterpenoid (B12794562) with these key inflammatory and cell signaling pathways remains an uninvestigated area of research.

There is currently no available scientific data to support the modulation of the NF-κB or pERK 1/2 signaling pathways by this compound.

Proposed Ecological and Physiological Roles in Producing Organisms

While the molecular mechanisms are still being elucidated, the ecological functions of onocerinoids, including this compound and its stereoisomer alpha-onocerin, have been hypothesized, pointing to crucial adaptive advantages for the plants that synthesize them.

The presence of onocerinoids in certain plants, particularly those adapted to harsh environments, has led to the hypothesis that these compounds contribute to the plant's physical defenses. One of the primary proposed roles is in waterproofing. The lipophilic nature of this compound could allow it to be incorporated into the plant's cuticle or root tissues, creating a hydrophobic barrier. This barrier would be crucial in reducing water loss from tissues, thereby enhancing the plant's resistance to desiccation in arid or saline environments. The structural characteristics of this compound are thought to lend themselves to forming a robust, water-repellent layer.

| Proposed Role | Mechanism | Adaptive Advantage |

| Waterproofing | Incorporation into plant cuticle and root tissues, creating a hydrophobic barrier. | Reduces transepidermal water loss, enhancing survival in dry conditions. |

| Desiccation Resistance | Prevention of uncontrolled water evaporation from vegetative tissues. | Allows plants to withstand periods of drought without lethal dehydration. |

Another significant proposed function of onocerinoids is the regulation of ion transport, particularly in the roots. In environments with high salt concentrations, the influx of ions such as sodium chloride can be toxic to plant cells. It is suggested that onocerinoids, potentially localized in the root endodermis or exodermis, could act as a barrier to the apoplastic flow of ions. By effectively blocking or reducing the passive movement of ions into the vascular system, this compound may help plants to mitigate salt stress and maintain cellular ion homeostasis. This function would be critical for survival in saline soils.

| Proposed Influence | Mechanism of Action | Physiological Benefit |

| Inhibition of Ion Influx | Formation of a physical barrier in the root's apoplastic pathway. | Prevents the accumulation of toxic ions (e.g., Na+, Cl-) in the plant shoots. |

| Maintenance of Ion Homeostasis | Regulating the passage of ions into the stele. | Protects cellular machinery from ion toxicity and osmotic stress. |

Further research, including detailed localization studies and functional analysis in planta, is required to substantiate these hypothesized roles of this compound. Uncovering the precise molecular interactions and regulatory networks associated with this compound will provide a more complete picture of its importance in plant survival and adaptation.

Advanced Analytical Methodologies for Beta Onocerin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating beta-onocerin from complex mixtures, such as plant extracts, and for its quantification. Gas and liquid chromatography, especially when coupled with mass spectrometry, are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) without Derivatization

Direct analysis of this compound and related triterpenoids using GC-MS without a derivatization step is a viable method for qualitative and quantitative assessments. researchgate.netsemmelweis.hu This approach simplifies sample preparation and avoids potential side reactions associated with derivatization agents. americanpharmaceuticalreview.com Research on the constituents of Ononis spinosa (spiny restharrow) root has successfully utilized this technique to identify triterpene derivatives after saponification of the initial extracts to remove oily materials. researchgate.netsemmelweis.hu In these studies, compounds were identified by comparing their mass spectra and retention data with known standards and library data. boku.ac.at

One study identified several sterols and triterpenes, including α-onocerin (a stereoisomer of this compound), in the unsaponifiable extracts of Ononis spinosa root. semmelweis.hu The identity of α-onocerin was confirmed by comparing the retention time and mass spectrum of an unknown peak with that of a pure standard isolated from the plant material. semmelweis.hu

| Compound | Retention Time (min) | Kovats Index (Calculated) |

| Stigmastan-3,5-diene | 22.85 | 3304 |

| Campesterol | 26.35 | 3230 |

| Stigmasterol | 27.37 | 3260 |

| β-Sitosterol | 29.40 | 3342 |

| β-Amyrin | 30.51 | 3318 |

| α-Onocerin | 37.16 | 3521 |

This table presents data from the GC-MS analysis of unsaponifiable extracts from Ononis spinosa root without derivatization. semmelweis.hu

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For many complex organic molecules, including triterpenoids, derivatization is a necessary step prior to GC-MS analysis. shimadzu.com The primary purpose of derivatization is to increase the volatility and thermal stability of analytes that contain polar functional groups, such as the hydroxyl (-OH) groups present in this compound. researchgate.net This process replaces active hydrogens with non-polar groups, making the molecule more suitable for gas-phase analysis. shimadzu.com

Common derivatization techniques include silylation and acylation. researchgate.net Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is frequently employed. researchgate.netnih.gov For instance, a method for the simultaneous determination of various compounds, including flavonoids and β-blockers, in human urine involved derivatization with MSTFA to create their trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis. nih.gov Similarly, the analysis of bile acids, which also possess hydroxyl and carboxyl groups, requires derivatization to ensure volatility. shimadzu.com This often involves a two-step process of methylating the carboxyl group followed by trimethylsilylation of the hydroxyl groups. shimadzu.com This derivatization strategy improves chromatographic peak shape and enhances detection sensitivity. americanpharmaceuticalreview.com

| Method | Advantages | Disadvantages |

| GC-MS without Derivatization | - Simpler and faster sample preparation americanpharmaceuticalreview.com- Avoids potential artifacts from derivatization reactions | - May not be suitable for all polar compounds- Can result in poor peak shape and lower sensitivity for non-volatile analytes |

| GC-MS with Derivatization | - Increases analyte volatility and thermal stability researchgate.net- Improves chromatographic separation and peak shape- Enhances sensitivity and detection limits nih.gov | - Adds complexity and time to sample preparation- Risk of incomplete reactions or side-product formation americanpharmaceuticalreview.com- Derivatizing agents can be a source of contamination |

This table provides a comparative overview of GC-MS analysis with and without derivatization for compounds like this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and versatile technique for the analysis of triterpenoids like this compound. openrepository.com It is particularly well-suited for compounds that are non-volatile or thermally labile, making it an excellent alternative to GC-MS. nih.gov The HPLC system separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantification and structural information. nih.gov

HPLC-MS has been successfully applied to analyze the constituents of plants known to produce onocerin. For example, it was used to identify isoflavonoids in the roots of Ononis spinosa. semmelweis.hu Furthermore, HPLC-MS/MS analysis was employed in the study of the genome of Neolamarckia cadamba, a plant that produces α-onocerin. umich.edu The use of a C30 column in HPLC has been shown to be effective for separating a wide range of carotenoids, demonstrating the high resolving power of modern HPLC columns for analyzing complex phytochemical mixtures. nih.gov The selection of the stationary phase, such as a C18 or C8 reversed-phase column, and the mobile phase composition are critical for achieving optimal separation. thermofisher.com

Spectroscopic Techniques for Definitive Structural Elucidation

While chromatography can separate and help tentatively identify this compound, spectroscopic methods are required for its definitive and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Detailed spectroscopic investigations of α-onocerin have been performed to serve as a phytochemical reference. researchgate.netnih.gov These studies utilized 1D NMR (¹H and ¹³C) and a suite of 2D NMR experiments to achieve unambiguous signal assignments. researchgate.net The molecular structure of α-onocerin derivatives has also been confirmed using NMR spectroscopy. researchgate.net

| NMR Experiment | Information Provided |

| ¹H NMR (1D) | Provides information on the number of different types of protons, their electronic environment (chemical shift), and neighboring protons (spin-spin coupling). slideshare.netlibretexts.org |

| ¹³C NMR (1D) | Shows the number of non-equivalent carbons and their chemical environment. ucsb.edu |

| DQF-COSY (2D) | Identifies proton-proton (H-H) spin-spin coupling networks, revealing which protons are adjacent to each other. researchgate.net |

| HMQC / HSQC (2D) | Correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlations). researchgate.net |

| HMBC (2D) | Shows correlations between protons and carbons that are two or three bonds away (long-range C-H correlations), which is crucial for piecing together the molecular skeleton. researchgate.net |

This table summarizes the key NMR experiments used for the structural elucidation of complex molecules like this compound and the specific information each provides. slideshare.netlibretexts.orgresearchgate.netucsb.edu

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical complementary technique to NMR for confirming molecular structure. reddit.com It provides the exact molecular weight and, through fragmentation patterns, offers evidence that supports the proposed structure. ucsb.edu High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it can determine the molecular formula of a compound by measuring its mass with very high precision. longdom.org

In comprehensive studies of α-onocerin, MS was used alongside detailed NMR analysis for its unambiguous identification. researchgate.netnih.gov The mass spectrum confirms the molecular mass of the parent compound, and the fragmentation analysis can provide structural details. longdom.org For example, the fragmentation pattern can help verify the nature and position of functional groups within the molecule. This dual approach of using both advanced NMR and MS provides the highest level of confidence in the structural assignment of this compound and its related derivatives. researchgate.net

Spatiotemporal Profiling and Metabolomic Integration

The investigation into the biosynthesis and accumulation of this compound, a notable seco-triterpenoid, has been significantly advanced by modern analytical techniques. These methods allow for a detailed understanding of where and when this compound is produced within the plant and how its synthesis is coordinated with broader molecular processes.

Analysis of this compound Accumulation in Specific Tissues and Developmental Stages

Research has demonstrated that the accumulation of this compound, often studied as its isomer α-onocerin, is highly specific to particular tissues and varies with the developmental stage of the plant. In Ononis spinosa (spiny restharrow), α-onocerin is exclusively detected in the roots, with no presence in the aerial parts of the plant such as stems and leaves. nih.govresearchgate.netoup.com This distinct localization points to a specialized metabolic function within the root system.

The concentration of α-onocerin in the roots of O. spinosa is not static but changes dynamically throughout the plant's growth. nih.govresearchgate.netresearchgate.net Studies on hydroponically grown plants have shown that α-onocerin is undetectable in the early developmental stages (15 days after germination). nih.govresearchgate.net It begins to appear in trace amounts around 25 days after germination and then increases sharply, reaching a peak concentration at approximately 45 days. nih.govresearchgate.netresearchgate.net Following this peak, the concentration tends to decrease and then stabilize at later stages. researchgate.netoup.com A similar pattern of accumulation has been observed in soil-grown plants. researchgate.net Further analysis of root sections has revealed that α-onocerin accumulation can also vary along the length of the root. researchgate.net

A developmental study of O. spinosa roots indicated a trade-off between the biosynthesis of α-onocerin and another triterpenoid (B12794562), β-amyrin. nottingham.ac.uk In the early stages of development, β-amyrin was more abundant, while α-onocerin became the more prevalent compound from week 10 onwards. nottingham.ac.uk This suggests a developmental switch in the metabolic pathways. nottingham.ac.uk

Hairy root cultures of O. spinosa have also been shown to produce α-onocerin, providing a valuable in vitro system for studying its biosynthesis. researchgate.net

Below is a data table summarizing the accumulation of α-onocerin in the roots of hydroponically grown Ononis spinosa at different developmental stages.

| Developmental Stage (Days after germination) | α-Onocerin Concentration (ng/mg fresh weight) |

| 15 | Not detected |

| 25 | 0.0019 ± 0.0003 |

| 35 | 0.099 ± 0.018 |

| 45 | 0.45 ± 0.04 |

Data sourced from Almeida et al. (2018). nih.govresearchgate.net

Correlation with Transcriptomic and Proteomic Data in Biosynthetic Studies

The tissue-specific and developmental accumulation of this compound is closely linked to the expression of genes and the presence of proteins involved in its biosynthetic pathway. Transcriptome analysis of O. spinosa roots was instrumental in identifying the key enzyme responsible for α-onocerin synthesis. nih.govresearchgate.netnih.gov This analysis led to the discovery of an oxidosqualene cyclase, named OsONS1, which produces α-onocerin from its precursor, squalene-2,3;22,23-dioxide. nih.govresearchgate.netresearchgate.net

Further transcriptomic studies have supported these findings, showing high expression of squalene (B77637) epoxidase (SQE) genes, specifically a version designated as SQE3, in the roots of O. spinosa where α-onocerin accumulates. nottingham.ac.ukcore.ac.uk In contrast, the expression of this gene was low in the leaves of O. spinosa and in the roots and leaves of Ononis pusilla, a species that does not produce α-onocerin. nottingham.ac.uk This correlation between gene expression and metabolite accumulation provides strong evidence for the role of these specific SQE genes in providing the necessary precursor for α-onocerin synthesis. nottingham.ac.uk

Proteomic approaches, which study the entire set of proteins in a cell or tissue, have further elucidated the molecular machinery of this compound biosynthesis. Co-expression studies in Nicotiana benthamiana leaves demonstrated that when OsONS1 is expressed alongside either of the two identified O. spinosa squalene epoxidases (OsSQE1 or OsSQE2), the production of α-onocerin is significantly boosted. nih.govresearchgate.netnih.gov This suggests a functional interaction between these proteins.

Advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) have provided direct evidence of protein-protein interactions between the α-onocerin synthase (OsONS1) and the two squalene epoxidases from O. spinosa. nih.govresearchgate.net These studies indicate that OsSQE2 may be the preferred partner for OsONS1 within the plant. researchgate.net This integration of metabolomic, transcriptomic, and proteomic data reveals a coordinated biosynthetic process, where specific enzymes are expressed in the same location and at the same time to efficiently produce this compound.

Future Directions and Emerging Research Avenues for Beta Onocerin

Deeper Elucidation of Enzymatic Catalysis and Reaction Mechanisms

The biosynthesis of α-onocerin, a closely related isomer of beta-onocerin, presents a fascinating case of convergent evolution, with different plant species employing distinct enzymatic strategies. In the club moss Lycopodium clavatum, two separate and highly specific oxidosqualene cyclases (OSCs), LcLCC and LcLCD, act in sequence to produce α-onocerin from squalene-2,3;22,23-dioxide (SDO). oup.comoup.comnih.gov LcLCC first catalyzes the formation of the intermediate, pre-α-onocerin, which is then cyclized by LcLCD to form the final product. oup.com In contrast, a single OSC, OsONS1, is responsible for the entire transformation in the legume Ononis spinosa. oup.comresearchgate.net This enzyme is phylogenetically distinct from the Lycopodium enzymes, suggesting an independent evolutionary origin. oup.comnih.gov

Future research will likely focus on several key questions arising from these findings:

Structural Basis of Catalysis: Solving the crystal structures of OsONS1, LcLCC, and LcLCD will provide invaluable insights into their catalytic mechanisms. Understanding the active site architecture will reveal how OsONS1 can perform a two-step reaction within a single catalytic pocket and why two separate enzymes are required in L. clavatum.

Reaction Intermediates: The cyclization of SDO is a complex process involving multiple carbocation intermediates. nih.gov Trapping and characterizing these transient species will be crucial for a complete understanding of the reaction cascade. This could be achieved through a combination of site-directed mutagenesis of the enzymes and the use of substrate analogs.

Enzyme-Enzyme Interactions: In O. spinosa, the α-onocerin synthase (OsONS1) has been shown to interact with squalene (B77637) epoxidases (SQEs), which are responsible for producing the SDO precursor. researchgate.net Further investigation into these protein-protein interactions could reveal the existence of metabolons—transient multi-enzyme complexes that channel substrates and enhance catalytic efficiency.

Rational Design and Synthesis of Mechanistic Probes and Bioactive Analogs

The unique structure of onocerin makes it an attractive scaffold for the development of new bioactive molecules. Rational design and combinatorial synthesis are powerful tools that can be leveraged to create novel onocerin analogs with enhanced or entirely new biological activities.

Future research in this area will likely involve:

Mechanistic Probes: The synthesis of alkyne- or azide-tagged onocerin analogs can create chemical probes for "click chemistry" applications. nih.govnih.govwhiterose.ac.ukmdpi.com These probes could be used to identify the cellular targets of onocerin, helping to elucidate its biological function. By attaching reporter tags, researchers can visualize, isolate, and identify proteins that interact with onocerin within cells. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the onocerin structure—for example, by altering the functional groups on the A and B rings or changing the length of the central chain—researchers can establish clear structure-activity relationships. This knowledge is essential for designing more potent and selective compounds. slideshare.netnih.gov

Bioactive Analogs: The synthesis of onoceroid libraries has been proposed as a valuable strategy for creating a variety of bioactive compounds. researchgate.net Computational docking studies can be used to predict the binding of designed analogs to specific biological targets, such as enzymes or receptors, guiding the synthesis of compounds with desired pharmacological profiles, for instance as potential acetylcholinesterase inhibitors. plos.orgdntb.gov.uaeurekaselect.com The total synthesis of α-onocerin has been achieved, providing a foundation for creating such analogs. frontiersin.org

Advanced Biotechnological Platforms for Sustainable Production

The natural abundance of this compound is low, making extraction from plant sources inefficient and unsustainable for large-scale applications. nih.gov Metabolic engineering and synthetic biology offer promising alternatives for the sustainable production of onocerin and its derivatives. oup.comnih.gov

Key research avenues include:

Microbial Chassis Development: Saccharomyces cerevisiae (yeast) has emerged as a robust and well-characterized host for the production of triterpenoids. nih.govfrontiersin.org The genes for α-onocerin biosynthesis have been successfully expressed in yeast, demonstrating the feasibility of this approach. oup.comresearchgate.net Future work will focus on optimizing yeast strains to increase yields by:

Enhancing the precursor supply of SDO by engineering the mevalonate (B85504) pathway and overexpressing key enzymes like squalene epoxidases. nih.govfrontiersin.org

Downregulating competing metabolic pathways to channel more carbon flux towards onocerin production. nih.gov

Using CRISPR-Cas9 and other genetic tools for multi-gene integration and pathway balancing. frontiersin.org

Plant-Based Production Systems: Transient expression in Nicotiana benthamiana has been instrumental in the functional characterization of onocerin biosynthetic genes. oup.comresearchgate.net Developing stable transgenic lines of N. benthamiana or other suitable plant hosts could provide a scalable platform for production. Hairy root cultures are another promising avenue being explored for the production of triterpenoids. europa.eu

Co-culture and Bioreactor Optimization: Co-culture systems, for instance, combining E. coli and S. cerevisiae, could be designed where each microbe is engineered to perform a specific step in the biosynthetic pathway more efficiently. openbiotechnologyjournal.com Furthermore, optimizing fermentation conditions in bioreactors, such as nutrient feeding strategies and in situ product recovery, will be crucial for achieving industrially relevant titers. semanticscholar.org

Systems Biology Approaches to Comprehending this compound's Biological Functions

A significant knowledge gap exists regarding the precise biological function of this compound in the plants that produce it, as well as its potential effects on other organisms. oup.comnottingham.ac.uk Systems biology, which integrates data from various "-omics" platforms, provides a powerful framework for addressing this challenge. nih.gov

Future research directions will likely incorporate:

Transcriptomics and Metabolomics: Comparing the transcriptomes and metabolomes of onocerin-producing plants (like Ononis spinosa) with non-producing relatives under different environmental conditions can reveal correlations between onocerin accumulation and the expression of specific genes or the levels of other metabolites. oup.commdpi.com This can provide clues about its role, for instance, in defense against pathogens or adaptation to abiotic stress. nottingham.ac.uk

Computational Modeling: Mechanism-based computational docking approaches can be used to predict the potential protein targets of this compound. plos.orgnih.govresearchgate.net By screening onocerin against databases of protein structures, researchers can generate hypotheses about its molecular interactions and biological activities that can then be tested experimentally.

Gene Function Association: By analyzing gene co-expression networks in onocerin-producing species, it may be possible to identify genes whose expression patterns are tightly correlated with the onocerin biosynthetic genes. nottingham.ac.uk The functions of these co-expressed genes could provide insights into the biological processes in which onocerin is involved.

Through these integrated research efforts, the scientific community is poised to gain a comprehensive understanding of this compound, from the intricacies of its enzymatic synthesis to its biological significance and potential applications.

Q & A

Q. How can fragmented literature on this compound’s pharmacokinetics be systematically synthesized for meta-analysis?

- Methodological Answer : Use PRISMA guidelines for literature screening. Extract data into a standardized template (e.g., PECO framework: Population, Exposure, Comparison, Outcome). Apply random-effects models to pool data across studies and assess heterogeneity via I² statistics .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.